molecular formula C19H15FN6O2 B2847090 N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide CAS No. 1251680-00-8

N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide

Cat. No. B2847090
CAS RN: 1251680-00-8
M. Wt: 378.367
InChI Key: OHSZNSJGEFRBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C19H15FN6O2 and its molecular weight is 378.367. The purity is usually 95%.
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Scientific Research Applications

Inhibitor of PI3Kα and mTOR

A study by Stec et al. (2011) explored the structure-activity relationships of various inhibitors, including analogs of the N-(3-fluoro-4-methylphenyl)acetamide class, targeting phosphoinositide 3-kinase (PI3Kα) and mammalian target of rapamycin (mTOR). These compounds, including imidazopyridazine analogs, showed in vitro potency and in vivo efficacy in inhibiting PI3Kα and mTOR, which are critical pathways in cancer cell growth and survival (Stec et al., 2011).

Potential Use as Fluorogenic Dyes

In 2020, Zaitseva et al. conducted a study on the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, leading to the synthesis of compounds like 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. These compounds, with an acetamide substituent, exhibited significant bathochromic shifts in absorption and emission maxima, indicating their potential as fluorogenic dyes (Zaitseva et al., 2020).

Probes for Peripheral Benzodiazepine Receptors

Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines, closely related to N-(3-fluoro-4-methylphenyl)acetamide derivatives, as high-affinity ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were used as probes for the study of PBR in vivo using Single Photon Emission Computed Tomography (SPECT), demonstrating their potential in neurological research (Katsifis et al., 2000).

Src Kinase Inhibitory and Anticancer Activities

A study by Fallah-Tafti et al. (2011) focused on the synthesis of N-benzyl substituted acetamide derivatives, including those similar to N-(3-fluoro-4-methylphenyl)acetamide, which showed inhibitory activities against Src kinase. These compounds were also evaluated for their anticancer activities, particularly in human colon carcinoma, breast carcinoma, and leukemia cells, indicating their potential in cancer research and therapy (Fallah-Tafti et al., 2011).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities. The study highlighted the significant antioxidant properties of these compounds, which could be attributed to the structural similarities with N-(3-fluoro-4-methylphenyl)acetamide derivatives (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-12-2-3-14(8-15(12)20)23-17(27)10-26-9-16(22-11-26)18-24-19(28-25-18)13-4-6-21-7-5-13/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSZNSJGEFRBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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